molecular formula C16H16N4 B8310918 3-Azido-1-benzhydrylazetidine

3-Azido-1-benzhydrylazetidine

Cat. No.: B8310918
M. Wt: 264.32 g/mol
InChI Key: VFKMFKHCLFGETC-UHFFFAOYSA-N
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Description

3-Azido-1-benzhydrylazetidine is a useful research compound. Its molecular formula is C16H16N4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The azetidine ring structure, particularly when functionalized with azido groups, has shown promise in medicinal chemistry. Compounds like 3-Azido-1-benzhydrylazetidine are being investigated for their potential as agonists or antagonists of cannabinoid receptors. These compounds may be useful in treating various neurodegenerative disorders, including:

  • Psychosis
  • Cognitive Disorders
  • Migraine and Neuropathic Pain
  • Neuro-inflammatory Disorders (e.g., multiple sclerosis)
  • Substance Abuse Disorders
    Research indicates that the azetidine derivatives can modulate the endocannabinoid system, which plays a critical role in pain management and cognitive functions .

Synthetic Organic Chemistry

Reactivity and Synthesis
this compound serves as a versatile intermediate in synthetic organic chemistry. Its azido group enables it to participate in various chemical reactions, including:

  • Click Chemistry : The azido group can undergo cycloaddition reactions with alkynes, facilitating the synthesis of complex molecules.
  • Nucleophilic Substitution Reactions : The strained azetidine ring can be opened under specific conditions to yield valuable amines and other functional groups .

Case Studies in Synthesis
Recent studies have demonstrated the utility of azetidine derivatives in synthesizing bioactive compounds. For instance, researchers have successfully synthesized libraries of compounds using this compound as a starting material, showcasing its potential in drug discovery .

Materials Science

Functional Materials Development
In materials science, the incorporation of azido groups into polymer matrices has been explored for developing functional materials. These materials can exhibit unique properties such as:

  • Increased Reactivity : Azido-functionalized polymers can be used in photochemical reactions.
  • Biocompatibility : Azetidine derivatives are being studied for their potential use in biomedical applications due to their favorable interaction with biological systems.

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryTreatment of neurodegenerative disordersPotential for pain relief and cognition improvement
Synthetic Organic ChemistryIntermediate for complex molecule synthesisVersatile reactivity in chemical reactions
Materials ScienceDevelopment of functional polymersEnhanced properties for biomedical applications

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3-azido-1-benzhydrylazetidine

InChI

InChI=1S/C16H16N4/c17-19-18-15-11-20(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

VFKMFKHCLFGETC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 9 (11.5 g, 31.8 mmol) and sodium azide (4.12 g, 64 mmol) in 250 ml of DMF was heated to 70° C. for 24 hours. After cooling to room temperature the solvent was removed in vacuo and the residue partitioned between chloroform and water. The organics were dried over MgSO4, filtered and the solvent removed in vacuo. The crude product was purified by chromatography on silica gel (8:1 hexane: ethyl acetate) afforded the title compound.
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(diphenylmethyl)-3-hydroxyazetidine (5.5 g, 22.98 mmol) was dissolved in acetonitrile (16.5 mL), triethylamine (3.48 g, 34.45 mmol) was added. The reaction mixture was cooled to −10° C., methylsulfonyl chloride (3.16 g, 27.59 mmol) was added dropwise slowly. After completion of dropwise addition, the reaction was performed at 0° C. for 1 h, The resultant reaction liquid was poured into water, extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered, the filtrate was rotatedly concentrated to dryness to yield a white solid. The resultant white solid was added to N,N-dimethyl formamide (25 mL), sodium azide (5.38 g, 82.73 mmol) was added. The reaction mixture was warmed to 100° C. and the reaction was performed overnight. The resultant reaction liquid was cooled to room temperature, poured into water, extracted with dichloromethane. The organic phase was washed with water, dried over anhydrous sodium sulfate, filtered; the filtrate was rotatedly concentrated to dryness to yield 1-(diphenylmethyl)-3-azidoazetidine.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
5.38 g
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reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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